molecular formula C14H18ClNO3 B13757711 N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal CAS No. 54237-74-0

N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal

Cat. No.: B13757711
CAS No.: 54237-74-0
M. Wt: 283.75 g/mol
InChI Key: YIBYBPKHKCGEBO-UHFFFAOYSA-N
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Description

N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal is a complex organic compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is known for its unique chemical structure, which includes a chloroacetyl group attached to a 2,6-dimethylaniline moiety, further linked to an acetaldehyde diethylene acetal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of anhydrous benzene. The reaction is carried out under controlled temperature conditions, usually below 30°C, to prevent any side reactions. The mixture is stirred for about an hour and then heated for an additional eight hours to ensure complete reaction. The product is then crystallized, filtered, and dried to obtain the final compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions to enhance yield and purity. The use of large-scale reactors and continuous monitoring of reaction parameters ensures efficient production. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group is known to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Chloroacetyl-2,6-dimethylanilinoacetaldehydediethyleneacetal is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetaldehyde diethylene acetal group enhances its solubility and stability, making it more versatile for various applications .

Properties

CAS No.

54237-74-0

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(1,4-dioxan-2-yl)acetamide

InChI

InChI=1S/C14H18ClNO3/c1-10-4-3-5-11(2)14(10)16(12(17)8-15)13-9-18-6-7-19-13/h3-5,13H,6-9H2,1-2H3

InChI Key

YIBYBPKHKCGEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2COCCO2)C(=O)CCl

Origin of Product

United States

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